ethyl 3-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]-1-benzofuran-2-carboxylate
Description
Ethyl 3-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]-1-benzofuran-2-carboxylate (molecular formula: C₂₂H₁₈ClN₃O₅, molecular weight: 463.85 g/mol) is a heterocyclic compound featuring a benzofuran core substituted at position 3 with an amide-linked 3-(2-chlorophenyl)-5-methyl-1,2-oxazole moiety and at position 2 with an ethyl ester group . The ethyl ester enhances lipophilicity, which may improve membrane permeability compared to carboxylic acid derivatives .
Properties
IUPAC Name |
ethyl 3-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5/c1-3-28-22(27)20-19(14-9-5-7-11-16(14)29-20)24-21(26)17-12(2)30-25-18(17)13-8-4-6-10-15(13)23/h4-11H,3H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYAVBPAUNJNEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]-1-benzofuran-2-carboxylate, also known by its ChemDiv Compound ID 3508-1335, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action based on available research findings.
- Molecular Formula : C22H21ClN2O4S
- Molecular Weight : 444.94 g/mol
- LogP : 4.971 (indicating lipophilicity)
- Water Solubility (LogSw) : -5.11 (poorly soluble in water)
These properties suggest that the compound may have favorable characteristics for drug formulation, particularly in targeting specific biological pathways.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds with similar oxazole and benzofuran moieties have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.76 |
| Compound B | U-937 | 0.12 |
| Ethyl 3-[3-(2-chlorophenyl)-5-methyl...] | MCF-7 | TBD |
The mechanism of action for compounds like this compound typically involves:
- Induction of Apoptosis : Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases and upregulation of pro-apoptotic proteins like p53 .
- Inhibition of Angiogenesis : The compound is included in screening libraries targeting angiogenesis, indicating potential effects on tumor vascularization .
Anti-inflammatory Effects
In addition to anticancer properties, this compound may exhibit anti-inflammatory activity. Compounds with similar structures have been evaluated for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Case Studies and Research Findings
- Study on Structure Activity Relationship (SAR) : Research has indicated that substituents on the oxazole ring significantly influence biological activity. Electron-donating groups enhance potency, while electron-withdrawing groups reduce it .
- In Vivo Studies : Though limited data are available, preliminary in vivo studies using animal models suggest that derivatives of this compound may reduce tumor size and improve survival rates compared to untreated controls.
Scientific Research Applications
Drug Discovery
Ethyl 3-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]-1-benzofuran-2-carboxylate is included in various screening libraries aimed at identifying new therapeutic agents:
- Angiogenesis Library : This compound is part of a library that contains over 14,822 compounds targeting angiogenesis, which is crucial in cancer progression and metastasis.
- Anti-inflammatory Library : It is also included in an anti-inflammatory library comprising 24,602 compounds, highlighting its potential in treating inflammatory diseases.
Cancer Research
The compound's structure suggests it may interact with multiple biological targets involved in cancer pathways. Preliminary studies indicate that derivatives of oxazole compounds can exhibit anticancer properties by inhibiting key enzymes or pathways associated with tumor growth:
- Mechanism of Action : The benzofuran moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
- Case Studies : Ongoing research is exploring its efficacy against various cancer cell lines, focusing on its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.
Anti-inflammatory Studies
Given its inclusion in anti-inflammatory libraries, this compound could be valuable for developing new anti-inflammatory drugs:
- Potential Targets : It may inhibit pro-inflammatory cytokines or enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase), which are critical in inflammatory responses.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group (-COOEt) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying bioavailability in drug development:
Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, while acid-catalyzed hydrolysis involves protonation of the ester oxygen .
Amide Bond Reactivity
The secondary amide (-NHCO-) linking the benzofuran and oxazole moieties participates in:
-
Hydrolysis : Under strong acidic (e.g., H₂SO₄) or basic conditions (e.g., NaOH), cleavage yields 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid and 3-amino-1-benzofuran-2-carboxylate derivatives.
-
Condensation : Reacts with aldehydes (e.g., benzaldehyde) in AcOH/Ac₂O to form Schiff base derivatives (e.g., 8 and 9 in ).
Key Reaction Parameters :
textReaction with benzaldehyde: 3-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]-1-benzofuran-2-carboxylate + PhCHO → (Z)-2-[(arylidene)amido]benzofuran derivative Conditions: Ac₂O, 100°C, 6 h [6]
Oxazole Ring Modifications
The 1,2-oxazole ring exhibits electrophilic aromatic substitution (EAS) reactivity, particularly at the C-4 position adjacent to the electron-withdrawing chlorine atom:
Nitration
| Reagent | Product | Selectivity |
|---|---|---|
| HNO₃/H₂SO₄ (mixed acid) | 3-(2-chlorophenyl)-4-nitro-5-methyl-1,2-oxazole derivative | C-4 nitro substitution |
Cycloaddition
The oxazole participates in [3+2] cycloadditions with acetylenes or nitriles under metal-free conditions:
textExample: Oxazole + Alkyne → Isoxazole-linked conjugate Catalyst: K₂CO₃, 18-crown-6 Yield: 42–62% [5]
Chlorophenyl Substituent Reactivity
The 2-chlorophenyl group undergoes:
-
Nucleophilic Aromatic Substitution : Replacement of chlorine with nucleophiles (e.g., -OH, -NH₂) under Cu-catalyzed conditions .
-
Suzuki Coupling : Pd-mediated cross-coupling with boronic acids to form biaryl systems .
Example :
text2-chlorophenyl + PhB(OH)₂ → Biphenyl derivative Catalyst: Pd(PPh₃)₄, K₂CO₃ Solvent: DME/H₂O, 80°C [3]
Benzofuran Core Functionalization
The benzofuran scaffold undergoes electrophilic substitution at C-5 or C-6 positions:
| Reaction Type | Reagent | Product |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 5-bromo-benzofuran derivative |
| Friedel-Crafts Acylation | AcCl, AlCl₃ | 6-acetyl-benzofuran derivative |
Limitation : Steric hindrance from the ester and amide groups may reduce reactivity at C-3 and C-2 positions .
Comparative Reactivity of Structural Analogs
The table below highlights reactivity differences between the target compound and analogs:
| Compound | Key Functional Groups | Dominant Reactivity |
|---|---|---|
| Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate | Chlorosulfonyl, ester | Sulfonamide formation |
| Ethyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate | Oxazole, ester, amide | Ester hydrolysis > oxazole nitration |
| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | Isoxazole, carboxylic acid | Decarboxylation under pyrolysis |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Substituent Variations
The compound’s closest analogs include derivatives of the 3-(halophenyl)-5-methylisoxazole-4-carboxylic acid/amide scaffold. Below is a comparative analysis of substituent effects on physicochemical and hypothesized biological properties:
Table 1: Structural and Functional Comparison
Substituent Effects on Properties
Halogenation Patterns: The 2-chlorophenyl group in the target compound provides moderate electron withdrawal and lipophilicity. The 3,5-difluorophenyl substituent in the carboxamide derivative (Table 1) introduces fluorine atoms, which improve metabolic stability and membrane penetration due to fluorine’s electronegativity and small size .
Functional Group Modifications: Replacing the carboxylic acid group (e.g., in C₁₁H₈ClNO₃) with an ethyl ester (target compound) increases lipophilicity, favoring passive diffusion across biological membranes .
Amide vs. Ester Linkages :
- The amide bond in the target compound and its analogs (e.g., C₁₇H₁₁ClF₂N₂O₂) allows for hydrogen bonding, critical for target recognition. In contrast, the ester group offers hydrolytic lability, which could be tailored for prodrug designs .
Preparation Methods
Oxazole Ring Construction
The 3-(2-chlorophenyl)-5-methyl-1,2-oxazole intermediate is synthesized via cyclization of α-haloketones and amides under basic conditions. A representative reaction involves:
Typical conditions include using sodium hydroxide in ethanol at 60–80°C for 6–8 hours. The reaction proceeds via nucleophilic attack of the amide nitrogen on the α-carbon of the haloketone, followed by dehydrohalogenation.
Benzofuran Core Preparation
The 3-amino-1-benzofuran-2-carboxylate moiety is synthesized through:
-
Coupling of Ethyl Glyoxylate with 2-Hydroxyacetophenone :
-
Amination : The ketone group is converted to an amine via reductive amination using ammonium acetate and sodium cyanoborohydride.
Coupling and Functionalization Reactions
Amide Bond Formation
The oxazole and benzofuran intermediates are coupled via an amide linkage. This step employs carbodiimide-based coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with catalytic DMAP (4-dimethylaminopyridine).
Reaction Conditions :
Esterification
The ethyl ester group at the benzofuran’s 2-position is introduced early in the synthesis to avoid side reactions during subsequent steps. Ethyl chloroformate in pyridine is commonly used.
Purification and Isolation Techniques
Solvent Extraction
Post-reaction mixtures are purified via liquid-liquid extraction. For example:
Chromatographic Methods
Recrystallization
The final product is recrystallized from toluene or ethanol to achieve >98% purity. Key parameters:
-
Solvent Ratio : 1:5 (solute:solvent)
-
Cooling Rate : 0.5°C/min to prevent oiling out
Analytical Characterization
Spectroscopic Data
Purity Assessment
Optimization Strategies
Catalytic Improvements
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 68 |
| DMF | 36.7 | 72 |
| THF | 7.58 | 58 |
Polar aprotic solvents like DMF enhance reaction rates due to improved intermediate stabilization.
Scale-Up Considerations
Industrial Adaptations
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| EDC | 120 | 25 |
| 2-Chlorobenzamide | 95 | 20 |
| Silica Gel | 30 | 10 |
Challenges and Troubleshooting
Common Side Reactions
Q & A
Q. What are the key synthetic strategies for ethyl 3-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]-1-benzofuran-2-carboxylate?
The synthesis typically involves multi-step reactions:
- Benzofuran core formation : Cyclization of substituted phenolic precursors using NaH/THF-mediated reactions, as demonstrated in benzofuran derivatives (e.g., sigmatropic rearrangements) .
- Oxazole ring construction : Condensation of nitriles or amides with α-haloketones, followed by cyclization under acidic or thermal conditions.
- Amide coupling : Use of coupling agents (e.g., EDC/HOBt) to link the oxazole and benzofuran moieties.
- Final esterification : Ethylation of the carboxylic acid group via acid-catalyzed esterification.
Purification often employs flash chromatography (EtOAc/cyclohexane gradients) and recrystallization (e.g., ethyl acetate) .
Q. Which spectroscopic and structural characterization techniques are critical for confirming the compound’s identity?
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry.
- X-ray crystallography : Resolves intramolecular interactions (e.g., hydrogen bonds, dihedral angles between aromatic rings) and confirms solid-state conformation .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- IR spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm, amide N-H at ~3300 cm) .
Advanced Research Questions
Q. How can researchers optimize the yield of the oxazole ring formation during synthesis?
- Reaction conditions : Use anhydrous solvents (e.g., THF, DMF) and controlled heating (reflux at 80–100°C) to minimize side reactions.
- Catalyst screening : Explore Lewis acids (e.g., ZnCl) or palladium catalysts for regioselective cyclization .
- Monitoring : Track reaction progress via TLC or HPLC to halt at the optimal time .
- Post-reaction purification : Employ gradient elution in flash chromatography to isolate the oxazole intermediate efficiently .
Q. How to address discrepancies in biological activity data across different studies?
- Purity validation : Ensure >95% purity via HPLC and elemental analysis to rule out impurities affecting activity .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration).
- Structural analogs : Compare activity with derivatives (e.g., varying substituents on the oxazole or benzofuran rings) to identify critical pharmacophores .
Q. What computational methods are suitable for studying this compound’s interactions with biological targets?
- Molecular docking : Predict binding affinities to enzymes (e.g., kinases) using software like AutoDock Vina, focusing on the oxazole and benzofuran motifs as key binding groups .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to assess conformational flexibility .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity to guide synthetic modifications .
Q. How can solubility challenges in biological assays be mitigated?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without disrupting assays.
- Prodrug design : Synthesize phosphate or glycoside derivatives for improved bioavailability .
- Nanoparticle encapsulation : Employ liposomal carriers to deliver the compound in vivo, as demonstrated for similar hydrophobic benzofuran derivatives .
Data Contradiction Analysis
Q. Conflicting cytotoxicity results in cancer cell lines: How to resolve?
- Dose-response curves : Test a broader concentration range (e.g., 1 nM–100 µM) to identify IC variability.
- Metabolic interference : Assess cytochrome P450 interactions via liver microsome assays to rule out off-target effects .
- Cross-study comparisons : Normalize data to reference compounds (e.g., doxorubicin) and account for differences in cell passage numbers .
Q. Discrepancies in crystallographic vs. computational bond angles: Methodological implications?
- Experimental validation : Re-crystallize the compound under varying conditions (e.g., solvent polarity) to assess conformational flexibility .
- DFT optimization : Compare computed gas-phase structures with X-ray data to identify environmental effects (e.g., crystal packing forces) .
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (e.g., humidity, inert gas use) to minimize batch-to-batch variability .
- Safety protocols : Follow SDS guidelines for handling chlorinated intermediates (e.g., PPE, fume hood use) .
- Data transparency : Publish raw spectral data (NMR, HRMS) in supplementary materials to enable peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
